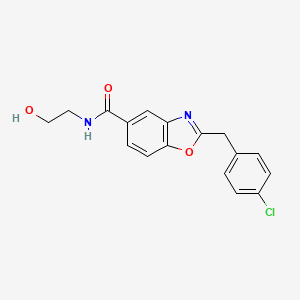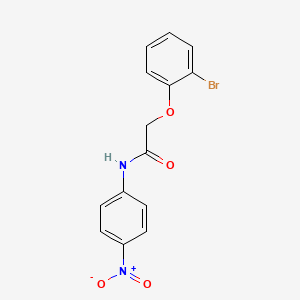![molecular formula C23H19NO2S2 B5002341 (5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5002341.png)
(5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a naphthalene moiety, and an ethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-2-thioxothiazolidin-4-one with 3-(naphthalen-1-ylmethoxy)benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing techniques such as crystallization or chromatography for purification.
化学反応の分析
Types of Reactions
(5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidinone ring or the naphthalene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the thiazolidinone ring.
科学的研究の応用
Chemistry
In chemistry, (5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential as a building block in organic synthesis
Biology and Medicine
This compound has shown promise in biological and medicinal research. It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of the thiazolidinone ring is particularly significant, as it is known to exhibit various biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of (5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential anticancer activity could be due to the inhibition of specific enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
- **(5E)-5-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one
- **(5E)-5-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione
Uniqueness
What sets (5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the naphthalene moiety, in particular, may enhance its interactions with biological targets, making it a compound of interest for further research.
特性
IUPAC Name |
(5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2S2/c1-2-24-22(25)21(28-23(24)27)14-16-7-5-11-19(13-16)26-15-18-10-6-9-17-8-3-4-12-20(17)18/h3-14H,2,15H2,1H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQISYGVFYFHFA-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC4=CC=CC=C43)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC3=CC=CC4=CC=CC=C43)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-4-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5002277.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5002304.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5002305.png)

![1-ethoxy-2-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B5002315.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B5002326.png)
![diethyl 3-methyl-5-{[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5002337.png)


![1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5002357.png)
![ethyl 4-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B5002362.png)
![methyl 4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5002375.png)
